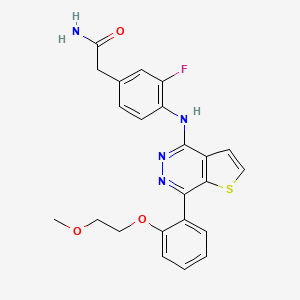
GLUT4 activator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GLUT4 activator 1 is a potent activator of glucose transporter type 4 (GLUT4) translocation. GLUT4 is a member of the glucose transporter family and is primarily responsible for insulin-mediated glucose uptake in muscle and adipose tissues. The activation of GLUT4 is crucial for maintaining glucose homeostasis and has significant implications for the treatment of metabolic disorders such as type II diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: GLUT4 activator 1, also known as Compound 26b, is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis involves the formation of a core structure followed by functional group modifications to achieve the desired activity. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as chromatography for purification and characterization of the final product. The compound is produced under strict quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions: GLUT4 activator 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
GLUT4 activator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of glucose transport and metabolism.
Biology: Investigated for its role in regulating glucose uptake in various cell types.
Medicine: Explored as a potential therapeutic agent for the treatment of metabolic disorders such as type II diabetes.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting glucose transport pathways
Mechanism of Action
GLUT4 activator 1 exerts its effects by promoting the translocation of GLUT4 from intracellular compartments to the plasma membrane. This process is mediated by specific signaling pathways involving insulin receptor activation and downstream effectors such as AMP-activated protein kinase (AMPK) and Rab GTPases. The activation of these pathways leads to an increase in glucose uptake by muscle and adipose tissues, thereby improving glucose homeostasis .
Comparison with Similar Compounds
GLUT4 activator 1 is unique in its ability to specifically activate GLUT4 translocation with high potency. Similar compounds include:
GLUT1 activators: Target glucose transporter type 1, which is ubiquitously expressed in various tissues.
GLUT2 activators: Target glucose transporter type 2, primarily found in the liver and pancreas.
GLUT3 activators: Target glucose transporter type 3, mainly expressed in the brain.
Compared to these compounds, this compound is distinct in its tissue-specific action and its potential therapeutic applications for metabolic disorders .
Properties
Molecular Formula |
C23H21FN4O3S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[3-fluoro-4-[[7-[2-(2-methoxyethoxy)phenyl]thieno[2,3-d]pyridazin-4-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C23H21FN4O3S/c1-30-9-10-31-19-5-3-2-4-15(19)21-22-16(8-11-32-22)23(28-27-21)26-18-7-6-14(12-17(18)24)13-20(25)29/h2-8,11-12H,9-10,13H2,1H3,(H2,25,29)(H,26,28) |
InChI Key |
GWLCNGUGZNFYHI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=CC=C1C2=NN=C(C3=C2SC=C3)NC4=C(C=C(C=C4)CC(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


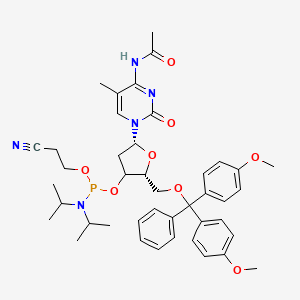

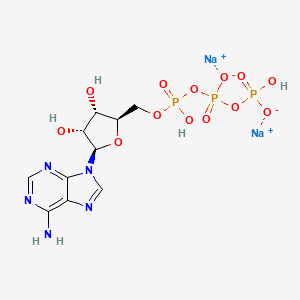
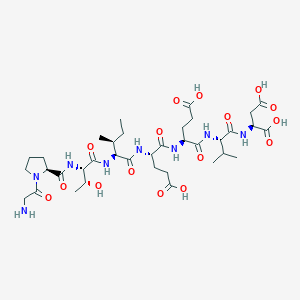
![diamino [(1R,2S,4S,5S)-2-diaminooxyphosphoryloxy-4-[2-iodo-6-(methylamino)purin-9-yl]-1-bicyclo[3.1.0]hexanyl]methyl phosphate](/img/structure/B10831824.png)

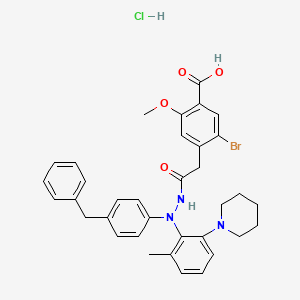
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B10831856.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10831861.png)
![N-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]decanediamide](/img/structure/B10831864.png)
![[(1R,3Z,5R,7S,9Z,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831879.png)
![5-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10831887.png)
![(1R,3R)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B10831899.png)

